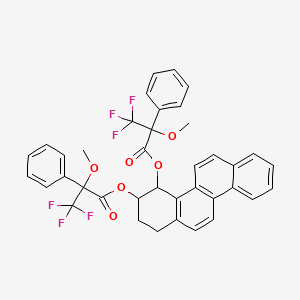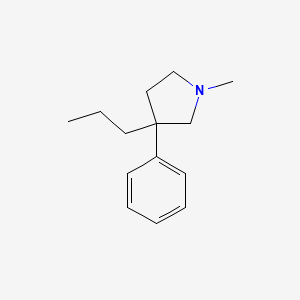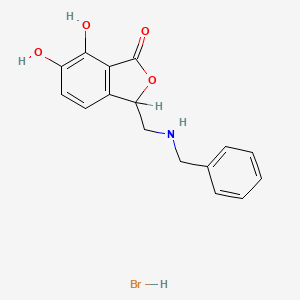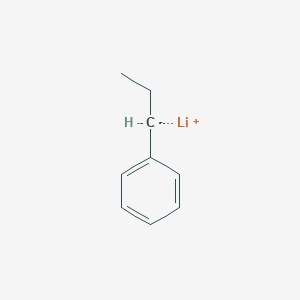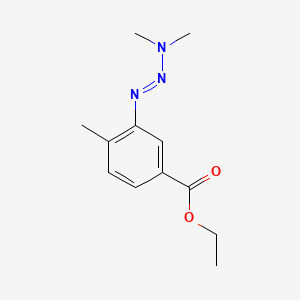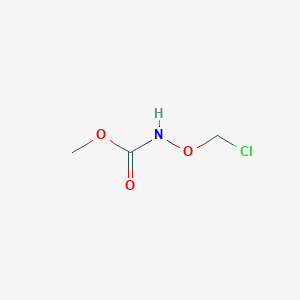
Methyl (chloromethoxy)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (chloromethoxy)carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (chloromethoxy)carbamate can be synthesized through several methods. One common method involves the reaction of methyl chloroformate with methanol in the presence of a base. The reaction proceeds as follows:
COCl2+CH3OH→CH3OC(O)Cl+HCl
Another method involves the reaction of methyl chloroformate with ammonia or amines to form the corresponding carbamate:
CH3OC(O)Cl+NH3→CH3OC(O)NH2+HCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl (chloromethoxy)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form methyl carbamate and hydrochloric acid.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Oxidizing and Reducing Agents: Specific oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted carbamates can be formed.
Hydrolysis Products: Methyl carbamate and hydrochloric acid are the primary products of hydrolysis.
Scientific Research Applications
Methyl (chloromethoxy)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.
Biology: The compound is studied for its potential use in enzyme inhibition and as a biochemical tool.
Medicine: Research is ongoing to explore its potential as a drug intermediate and in the development of pharmaceuticals.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of methyl (chloromethoxy)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can affect various biochemical pathways, leading to its potential use as an enzyme inhibitor in research and medicine.
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison
Methyl (chloromethoxy)carbamate is unique due to the presence of the chloromethoxy group, which imparts distinct chemical reactivity compared to other carbamates. This uniqueness makes it valuable in specific synthetic applications where selective reactivity is required.
Properties
CAS No. |
78426-48-9 |
|---|---|
Molecular Formula |
C3H6ClNO3 |
Molecular Weight |
139.54 g/mol |
IUPAC Name |
methyl N-(chloromethoxy)carbamate |
InChI |
InChI=1S/C3H6ClNO3/c1-7-3(6)5-8-2-4/h2H2,1H3,(H,5,6) |
InChI Key |
DBHUPUMBOAFLNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NOCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane](/img/structure/B14452360.png)
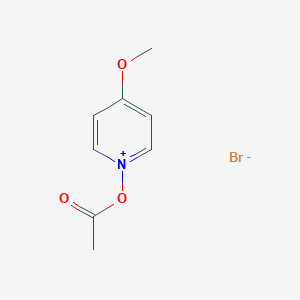
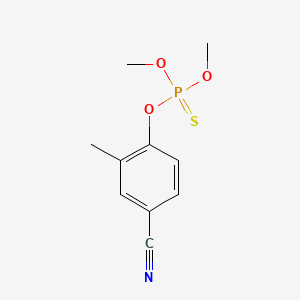
![Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl-](/img/structure/B14452380.png)
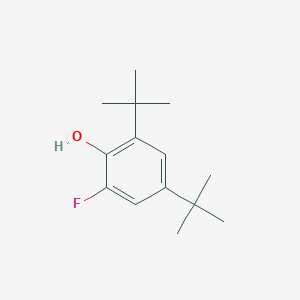
![4,4'-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide)](/img/structure/B14452391.png)
